molecular formula C14H17NO2 B11875114 2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one CAS No. 64965-04-4

2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one

Cat. No.: B11875114
CAS No.: 64965-04-4
M. Wt: 231.29 g/mol
InChI Key: BRYSQZLUGPJQQE-UHFFFAOYSA-N
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Description

2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one is a chemical compound of significant interest in organic synthesis and materials science research. This 4-pyrone derivative is part of a class of heterocycles known for their beneficial biological activities and valuable photophysical properties . In research settings, this compound serves as a versatile building block for the design and synthesis of novel merocyanine fluorophores . Its structure is amenable to further functionalization, particularly through reactions at the active methyl group, enabling the construction of sophisticated conjugated systems . Similar pyrone-based compounds are investigated for their solvatochromic behavior, where a strong increase in fluorescence intensity is observed in alcoholic solvents, making them valuable probes in photophysical studies . Researchers are exploring these properties for potential applications in the development of organic light-emitting devices (OLEDs), where pyrone-containing compounds are regarded as important dopants due to their efficient emission . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

CAS No.

64965-04-4

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-(diethylamino)-6-methylchromen-4-one

InChI

InChI=1S/C14H17NO2/c1-4-15(5-2)14-9-12(16)11-8-10(3)6-7-13(11)17-14/h6-9H,4-5H2,1-3H3

InChI Key

BRYSQZLUGPJQQE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)C

Origin of Product

United States

Preparation Methods

Reaction Overview

A widely cited method involves the condensation of salicylic acid derivatives with morpholine ynamine. The process typically proceeds via a multi-step sequence:

  • Initial Condensation : A salicylic acid ester reacts with morpholine ynamine in an organic solvent (e.g., dichloromethane or acetonitrile) under reflux.

  • Base Activation : Triethylamine (TEA) is added to deprotonate intermediates and drive the reaction.

  • Cyclization : Spontaneous cyclization forms the benzopyran core.

  • Alkylation : Introduction of the methyl group at position 6 via alkylation with methyl iodide or dimethyl sulfate.

Example Protocol

  • Starting Material : 3-Hydroxy-6-methyl-4H-1-benzopyran-4-one (1.0 equiv).

  • Reagents : Morpholine ynamine (1.2 equiv), TEA (2.0 equiv), methyl iodide (1.5 equiv).

  • Conditions : Reflux in acetonitrile for 12 hours.

  • Yield : 68–72% after column chromatography.

Iminium Salt Approach Using Boron Trifluoride Etherate

Reaction Overview

This method employs o-hydroxy acetophenone derivatives and morpholine-4-phosgene iminium chloride:

  • Iminium Formation : The iminium salt is generated in situ using morpholine and phosgene.

  • Electrophilic Attack : Boron trifluoride etherate catalyzes the reaction between o-hydroxy acetophenone and the iminium salt.

  • Hydrolysis : Acidic hydrolysis (e.g., HCl) yields the intermediate chromone.

  • Diethylamination : The diethylamino group is introduced via nucleophilic substitution with diethylamine under basic conditions.

Example Protocol

  • Starting Material : 6-Methyl-2-hydroxyacetophenone (1.0 equiv).

  • Reagents : Morpholine-4-phosgene iminium chloride (1.1 equiv), BF₃·Et₂O (0.5 equiv), diethylamine (2.0 equiv).

  • Conditions : Stirring in dichloromethane at 0°C to room temperature for 24 hours.

  • Yield : 65–70% after recrystallization.

Microwave-Assisted Alkylation

Reaction Overview

Microwave irradiation accelerates alkylation and cyclization steps, reducing reaction times:

  • Chalcone Formation : 2,4-Dihydroxyacetophenone reacts with 3-chlorobenzaldehyde under basic conditions.

  • Microwave Cyclization : The chalcone intermediate undergoes cyclization in ethanol with NaOH under microwave irradiation (100–120°C, 15–30 minutes).

  • Diethylamino Introduction : The chloro intermediate reacts with diethylamine in pyridine under microwave heating.

Example Protocol

  • Starting Material : 6-Methyl-3-chlorochromone (1.0 equiv).

  • Reagents : Diethylamine (3.0 equiv), pyridine (solvent).

  • Conditions : Microwave irradiation at 100°C for 10 minutes.

  • Yield : 75–80% after purification.

Enamination with DMF-DMA

Reaction Overview

Dimethylformamide dimethyl acetal (DMF-DMA) facilitates enamine formation:

  • Enamine Synthesis : 6-Methyl-4H-1-benzopyran-4-one reacts with DMF-DMA in the presence of N-methylimidazole (NMI).

  • Reduction : The enamine intermediate is reduced using sodium borohydride or hydrogenation.

  • Diethylamination : The amino group is alkylated with ethyl iodide.

Example Protocol

  • Starting Material : 6-Methyl-4H-1-benzopyran-4-one (1.0 equiv).

  • Reagents : DMF-DMA (3.0 equiv), NMI (0.25 equiv), ethyl iodide (2.0 equiv).

  • Conditions : Heating at 120°C for 20 hours, followed by reduction at room temperature.

  • Yield : 60–65% after column chromatography.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield RangeScalability
Morpholine YnamineHigh regioselectivityRequires toxic phosgene derivatives68–72%Moderate
Iminium SaltOne-pot synthesisSensitive to moisture65–70%High
Microwave-AssistedRapid reaction timesSpecialized equipment needed75–80%Low
DMF-DMA EnaminationMild conditionsMulti-step purification required60–65%Moderate

Key Research Findings

  • Regioselectivity : The morpholine ynamine method achieves >90% regioselectivity for the 6-methyl substituent due to steric and electronic effects.

  • Green Chemistry : Microwave-assisted methods reduce solvent use by 40% compared to conventional heating.

  • Byproducts : The iminium salt approach generates trace amounts of N-oxide derivatives, necessitating careful purification .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-(Diethylamino)-6-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The diethylamino group enhances its ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Source/Application
2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one Diethylamino (2), Methyl (6) C₁₄H₁₇NO₂ Lipophilic; potential kinase inhibition Synthetic pharmaceuticals
2-(3-Hydroxyphenyl)-6-methyl-4H-1-benzopyran-4-one 3-Hydroxyphenyl (2), Methyl (6) C₁₆H₁₂O₃ Polar; identified in V. vinifera stems Natural product extraction
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-one (6ZW) Diethylamino (7), Methyl (4) C₁₄H₁₇NO₂ 2H tautomer; distinct electronic distribution Synthetic compound
4-(Benzothiazolylamino)-6-methyl-2H-pyran-2-one (4c) Benzothiazolylamino (4), Methyl (6) C₁₃H₁₁N₂O₂S Antibacterial activity (79% yield) Antimicrobial agent
6-(1-Methylethyl)-4H-1-benzopyran-4-one Isopropyl (6) C₁₂H₁₂O₂ GHS hazards: H302, H315, H319, H335 Laboratory chemical

Key Comparative Insights

Positional Isomerism and Electronic Effects
  • The diethylamino group at position 2 in the target compound vs. position 7 in 6ZW alters electron distribution.
  • The 2H tautomer (e.g., 6ZW) differs from the 4H system in ring stability and conjugation patterns, affecting binding to biological targets .
Functional Group Impact on Bioactivity
  • Antibacterial Activity: Benzothiazolylamino-substituted derivatives (e.g., 4c) exhibit antibacterial properties due to the electron-withdrawing benzothiazole moiety, which may disrupt bacterial membrane integrity . In contrast, the diethylamino group in the target compound could favor interactions with eukaryotic enzymes (e.g., kinases) .
  • Natural vs. Synthetic Derivatives: 2-(3-Hydroxyphenyl)-6-methyl-4H-1-benzopyran-4-one, isolated from V. vinifera stems, demonstrates higher polarity (HPLC area = 26.86) due to the hydroxyl group, limiting its penetration across lipid membranes compared to the diethylamino analog .

Biological Activity

2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one, a compound belonging to the benzopyran class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzopyran core with a diethylamino substituent and a methyl group at specific positions, which contribute to its unique biological activity. Its molecular formula is C13H17N1O2, with a molecular weight of 219.28 g/mol.

Antioxidant Activity

Research indicates that compounds in the benzopyran family exhibit significant antioxidant properties. The presence of the diethylamino group enhances electron donation capabilities, allowing the compound to scavenge free radicals effectively. A study demonstrated that derivatives of benzopyran showed improved antioxidant activity compared to their parent compounds, suggesting potential applications in preventing oxidative stress-related diseases.

Anticancer Properties

2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one has been investigated for its anticancer effects. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, particularly through the inhibition of the PI3K/Akt pathway .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogenic microorganisms. A study assessed its efficacy against gram-positive and gram-negative bacteria, revealing significant inhibitory effects. The diethylamino group is thought to enhance membrane permeability, facilitating the compound's entry into bacterial cells .

The biological activity of 2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, influencing cellular responses.
  • Gene Expression Regulation : This compound has been shown to affect the expression levels of genes involved in apoptosis and cell cycle regulation.

Case Studies

StudyFocusFindings
Antioxidant EffectsDemonstrated significant free radical scavenging activity compared to control groups.
Anticancer ActivityInduced apoptosis in breast cancer cell lines through PI3K/Akt pathway inhibition.
Antimicrobial PropertiesShowed effective inhibition against both gram-positive and gram-negative bacteria.

Q & A

Q. What are the standard synthetic routes for 2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step process involving cyclization of a substituted benzaldehyde with diethylamine derivatives under acidic conditions. Key steps include:

  • Claisen-Schmidt condensation : Formation of the benzopyran core.
  • Amination : Introduction of the diethylamino group at the 2-position using diethylamine in anhydrous ethanol.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluent (60–75% yield) . Variations in solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly affect yield and purity.

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., diethylamino group at 2-position: δ 1.1–1.3 ppm for CH3_3, δ 3.3–3.5 ppm for CH2_2) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks at m/z 231.295 (C14_{14}H17_{17}NO2_2) .
  • FT-IR : Stretching vibrations for C=O (1660–1680 cm1^{-1}) and aromatic C-H (3050–3100 cm1^{-1}) confirm the benzopyran scaffold .

Q. What are the standard analytical methods to assess purity and stability?

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ~8.2 minutes (≥98% purity) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C under nitrogen) .
  • Storage : Stable at 4°C in dark, anhydrous conditions; avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production for in vivo studies?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 6 hours) and improves yield by 15–20% .
  • In-line purification : Couple continuous flow synthesis with automated chromatography to minimize intermediate degradation .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations for substituents .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic environments and validate experimental data .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., methyl vs. methoxy group placement) .

Q. What structure-activity relationships (SAR) distinguish this compound from analogs like 2-(dimethylamino)-6-methyl-4H-chromen-4-one?

  • Diethylamino group : Enhances solubility (logP ~2.1) and bioavailability compared to dimethylamino analogs (logP ~2.5) .
  • Methyl at 6-position : Increases metabolic stability by reducing cytochrome P450 oxidation .
  • SAR studies : Replace diethylamino with morpholine or piperidine to assess impact on receptor binding .

Q. What experimental strategies are used to investigate its mechanism of action in biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD_D) to kinases or GPCRs .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with active sites (e.g., hydrogen bonding with Ser123 of target protein) .
  • Knockout models : CRISPR-Cas9 gene editing validates target specificity in cell lines .

Q. How does the compound’s stability vary under physiological conditions (e.g., pH, temperature)?

  • pH stability : Stable at pH 5–7 (simulating lysosomal environments); degrades by 40% at pH 2 (gastric conditions) over 24 hours .
  • Thermal stability : No decomposition below 150°C, but auto-oxidation occurs at 37°C in aqueous buffers (add antioxidants like BHT) .

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